molecular formula C24H23NO2 B10849612 (6-methoxynaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone

(6-methoxynaphthalen-1-yl)(2-methyl-1-propyl-1H-indol-3-yl)methanone

Cat. No.: B10849612
M. Wt: 357.4 g/mol
InChI Key: PJQIBVPPWAUFQB-UHFFFAOYSA-N
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Description

JWH-151 is a synthetic cannabinoid that belongs to the naphthoylindole family. It is known for its high affinity and selectivity towards the cannabinoid receptor 2 (CB2) over the cannabinoid receptor 1 (CB1). This compound was developed as part of research efforts to understand the structure-activity relationships of cannabinoids and to explore their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JWH-151 involves the reaction of 1-naphthoyl chloride with 1-propylindole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH-151 .

Industrial Production Methods: While specific industrial production methods for JWH-151 are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions: JWH-151 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

JWH-151 has been extensively studied for its potential therapeutic applications, including:

Mechanism of Action

JWH-151 exerts its effects primarily through its interaction with the cannabinoid receptor 2 (CB2). It acts as a full agonist at this receptor, leading to the activation of downstream signaling pathways. The binding of JWH-151 to CB2 receptors modulates various cellular processes, including the inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and regulation of ion channels .

Comparison with Similar Compounds

Uniqueness of JWH-151: JWH-151 is unique due to its high selectivity and full agonism at the CB2 receptor, making it a valuable tool for studying the specific effects of CB2 activation without significant CB1 receptor involvement .

Properties

Molecular Formula

C24H23NO2

Molecular Weight

357.4 g/mol

IUPAC Name

(6-methoxynaphthalen-1-yl)-(2-methyl-1-propylindol-3-yl)methanone

InChI

InChI=1S/C24H23NO2/c1-4-14-25-16(2)23(21-9-5-6-11-22(21)25)24(26)20-10-7-8-17-15-18(27-3)12-13-19(17)20/h5-13,15H,4,14H2,1-3H3

InChI Key

PJQIBVPPWAUFQB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)OC)C

Origin of Product

United States

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